Hibiscetin heptamethyl ether

Overview

Description

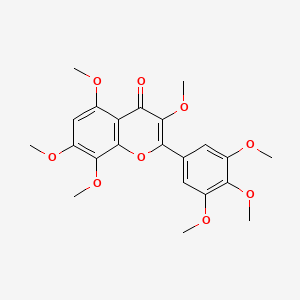

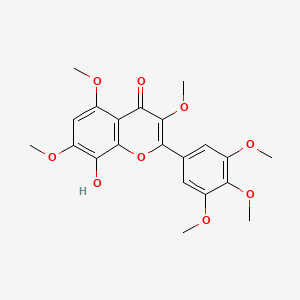

Hibiscetin heptamethyl ether is a natural product isolated from various medicinal plants . It is one of the most highly hydroxylated compounds among flavones and flavonols .

Molecular Structure Analysis

This compound contains a total of 57 bonds; 33 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 ether (aliphatic), and 7 ethers (aromatic) .Chemical Reactions Analysis

The antioxidant activity of Hibiscetin and its glycoside Hibiscitrin has been investigated in gas, water, and benzene media using M06-2X functional level of density functional theory with 6–311+G (d, p) basis set . Both molecules were found to exhibit the same trend in their reaction enthalpies .Physical And Chemical Properties Analysis

The strength of intramolecular hydrogen bonding and non-covalent interactions, which are critical for the antioxidant action of polyphenols, are used to study the relaxed potential energy scans of the hydroxyl groups and the quantum theory of atoms in molecules .Scientific Research Applications

Isolation and Constituent Analysis

- Isolation of Hibiscitrin from Hibiscus sabdariffa : A study by Rao and Seshadri (1942) isolated a new flavonol glycoside from the flower petals of Hibiscus sabdariffa, named Hibiscitrin. Its aglycone, Hibiscetin, was identified as a hexahydroxy flavonol, which forms a heptaacetyl derivative upon acetylation. This study provided foundational knowledge on the chemical structure of hibiscetin and its derivatives (Rao & Seshadri, 1942).

- Synthesis of Hibiscetin : In a follow-up study, Rao, Rao, and Seshadri (1944) described a method for synthesizing hibiscetin, further elucidating its structure as a heptahydroxy flavone. This research played a significant role in confirming the chemical constitution of hibiscetin (Rao, Rao, & Seshadri, 1944).

Biological Activities and Applications

- Tyrosinase Inhibitory Potential : A study by Azizuddin, Khan, and Choudhary (2011) identified hibiscetin heptamethyl ether as one of the natural products isolated from various medicinal plants, demonstrating its potential as a tyrosinase inhibitor. This finding suggests possible applications of this compound in skin care, particularly in addressing hyperpigmentation disorders (Azizuddin, Khan, & Choudhary, 2011).

Potential Therapeutic Uses

- Neuroprotective Effects : Mahdi et al. (2023) investigated the neuroprotective effects of hibiscetin in a rat model of Huntington’s disease induced by 3-nitropropionic acid. The study linked hibiscetin's neuroprotection to its influence on oxidative stress and modulation of monoamine neurotransmitters in the brain. This suggests potential therapeutic applications of hibiscetin in neurodegenerative disorders (Mahdi et al., 2023).

General Health Benefits

- Hibiscetin in Managing Diabetes and Obesity : Gilani et al. (2022) focused on the antidiabetic capability of hibiscetin in a high-fat diet and streptozotocin-induced diabetes model in rats. The study found significant benefits of hibiscetin in reducing blood glucose, lipid profiles, and inflammatory markers, suggesting its usefulness in managing diabetes and obesity-related complications (Gilani et al., 2022).

Mechanism of Action

Target of Action

The primary target of Hibiscetin heptamethyl ether is the Fe2+ ion . The compound has been shown to interact with the Fe2+ ion, particularly at the oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions .

Mode of Action

This compound interacts with its target, the Fe2+ ion, through a process known as chelation . The oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions of Hibiscetin interact best with the Fe2+ ion among the possible chelation sites on Hibiscetin . This interaction forms a stable complex, HIB-[7-8]-Fe2+, which has been validated by Frontier molecular orbital, Natural bond orbital, and natural population reports .

Biochemical Pathways

It is known that flavonoids, the class of compounds to which this compound belongs, play a vital role in scavenging or reducing the toxicity of redox-active metal ions . This suggests that this compound may influence pathways related to oxidative stress and inflammation.

Result of Action

The chelation of the Fe2+ ion by this compound results in the formation of a stable complex, which has been shown to have superior antioxidant activity compared to the parent flavonoid . This suggests that this compound may have potential therapeutic applications in conditions associated with oxidative stress.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the radical scavenging capabilities of the Hibiscetin-Fe2+ complex have been shown to vary in different media, such as gas, water, and benzene . This suggests that the compound’s action, efficacy, and stability may be influenced by the surrounding environment.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Hibiscetin heptamethyl ether exhibits numerous pharmacological actions, including antioxidant activity . It has been found to interact with redox-active metal ions, particularly Fe2+ . The oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions of this compound interact best with the Fe2+ ion .

Cellular Effects

It is known that flavonoids, the class of compounds to which this compound belongs, can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Fe2+ ions. The most stable complex, HIB-[7-8]-Fe2+, was validated by Frontier molecular orbital, Natural bond orbital, and natural population reports . The topological analysis indicated the electrostatic interaction between the oxygen atoms of this compound and the metal ion in the complex .

Temporal Effects in Laboratory Settings

It is known that the antioxidant activity of the most stable complex of this compound and Fe2+ ion is superior to the parent flavonoid .

Dosage Effects in Animal Models

In animal models, the dosage effects of this compound have been studied with the administration of 3-NPA doses for the induction of experimentally induced HD symptoms in rats . The efficacy of this compound 10 mg/kg was studied .

Metabolic Pathways

It is known that flavonoids, the class of compounds to which this compound belongs, can interact with various enzymes and cofactors .

Transport and Distribution

It is known that flavonoids, the class of compounds to which this compound belongs, can interact with various transporters and binding proteins .

Subcellular Localization

It is known that flavonoids, the class of compounds to which this compound belongs, can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Properties

IUPAC Name |

3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-12-10-15(27-4)20(29-6)21-16(12)17(23)22(30-7)18(31-21)11-8-13(25-2)19(28-5)14(9-11)26-3/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQWYRUBZJYCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)